molecular formula C17H20BrN3 B15182059 3,8-Diamino-5,6-diethylphenanthridinium bromide CAS No. 109641-04-5

3,8-Diamino-5,6-diethylphenanthridinium bromide

Cat. No.: B15182059
CAS No.: 109641-04-5
M. Wt: 346.3 g/mol
InChI Key: SNCDNBOAGQYXIZ-UHFFFAOYSA-N
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Description

3,8-Diamino-5,6-diethylphenanthridinium bromide is a chemical compound known for its applications in molecular biology and biochemistry. It is an intercalating agent, meaning it can insert itself between the base pairs in DNA, which makes it useful for various types of DNA analysis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diamino-5,6-diethylphenanthridinium bromide typically involves the reaction of phenanthridine derivatives with ethylating agents under controlled conditions. The process often includes steps such as nitration, reduction, and bromination to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3,8-Diamino-5,6-diethylphenanthridinium bromide undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the electronic structure of the compound, affecting its intercalating properties.

    Reduction: This reaction can be used to modify the compound for specific applications.

    Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinone derivatives, while substitution reactions can yield a variety of functionalized phenanthridinium compounds.

Scientific Research Applications

3,8-Diamino-5,6-diethylphenanthridinium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for studying the properties of DNA and other nucleic acids.

    Biology: It serves as a fluorescent dye for staining DNA in gel electrophoresis and other molecular biology techniques.

    Medicine: It is used in research related to genetic disorders and cancer, where its ability to intercalate with DNA is particularly valuable.

    Industry: It is employed in the production of various biochemical reagents and diagnostic tools.

Mechanism of Action

The primary mechanism of action for 3,8-Diamino-5,6-diethylphenanthridinium bromide involves its ability to intercalate between the base pairs of DNA. This intercalation disrupts the normal structure of the DNA, which can inhibit replication and transcription processes. The compound targets the DNA double helix, and its effects are mediated through the stabilization of the DNA-intercalator complex.

Comparison with Similar Compounds

Similar Compounds

    Ethidium bromide: Another intercalating agent commonly used in molecular biology.

    Acridine orange: A dye that also intercalates with DNA and is used for similar applications.

    Propidium iodide: A compound used for staining dead cells in flow cytometry.

Uniqueness

3,8-Diamino-5,6-diethylphenanthridinium bromide is unique due to its specific structural features that allow for efficient intercalation with DNA. Its diethyl groups enhance its binding affinity and specificity compared to other intercalating agents.

Properties

CAS No.

109641-04-5

Molecular Formula

C17H20BrN3

Molecular Weight

346.3 g/mol

IUPAC Name

5,6-diethylphenanthridin-5-ium-3,8-diamine;bromide

InChI

InChI=1S/C17H19N3.BrH/c1-3-16-15-9-11(18)5-7-13(15)14-8-6-12(19)10-17(14)20(16)4-2;/h5-10,19H,3-4,18H2,1-2H3;1H

InChI Key

SNCDNBOAGQYXIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C=CC2=C3C=CC(=CC3=[N+]1CC)N)N.[Br-]

Origin of Product

United States

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